molecular formula C30H50O2 B12760281 gamma-Ergostenol acetate CAS No. 3005-47-8

gamma-Ergostenol acetate

Cat. No.: B12760281
CAS No.: 3005-47-8
M. Wt: 442.7 g/mol
InChI Key: PDHBBLKLYCTOIR-WZMOOAEOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: : Gamma-Ergostenol acetate can be synthesized from gamma-Ergostenol through an acetylation reaction. This involves reacting gamma-Ergostenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent any side reactions .

Industrial Production Methods: : Industrially, this compound is produced through a similar acetylation process but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: : Gamma-Ergostenol acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed: : The major products formed from these reactions include oxidized derivatives (ketones, carboxylic acids), reduced derivatives (alcohols), and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Gamma-Ergostenol acetate has a wide range of applications in scientific research:

Mechanism of Action

Gamma-Ergostenol acetate exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit the activity of enzymes involved in sterol biosynthesis, such as ergosterol synthase. This inhibition disrupts the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell membrane instability and cell death . Additionally, this compound has been found to modulate the activity of inflammatory pathways, reducing the expression of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Properties

CAS No.

3005-47-8

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

[(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C30H50O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h11,19-21,23-24,26-28H,8-10,12-18H2,1-7H3/t20-,21+,23-,24-,26+,27-,28-,29-,30+/m0/s1

InChI Key

PDHBBLKLYCTOIR-WZMOOAEOSA-N

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

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